molecular formula C7H9F3N2O B10909684 [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B10909684
M. Wt: 194.15 g/mol
InChI Key: GAHDWDQMFLIMBW-UHFFFAOYSA-N
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Description

[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a functionalized pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery. The core structure incorporates a trifluoromethyl group, a feature known to profoundly influence the biological activity and physicochemical properties of molecules. The presence of the trifluoromethyl group on the pyrazole ring can enhance properties such as metabolic stability, lipophilicity, and membrane permeability, which are critical for the development of bioactive compounds . Heterocyclic compounds containing fluorine, particularly nitrogen-containing ones like pyrazoles, are immensely valuable in agrochemistry and medicine, often exhibiting a diverse spectrum of biological profiles . The benzyl alcohol moiety (-CH2OH) at the 5-position provides a versatile handle for further synthetic elaboration, allowing researchers to link this privileged scaffold to other molecular fragments through ether, ester, or carbamate formation. Pyrazole derivatives are widely recognized for their broad range of chemotherapeutic activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral properties . As such, this compound serves as a versatile building block for the synthesis of more complex molecules aimed at these and other biological targets. It is supplied For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C7H9F3N2O/c1-4-5(3-13)12(2)11-6(4)7(8,9)10/h13H,3H2,1-2H3

InChI Key

GAHDWDQMFLIMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(F)(F)F)C)CO

Origin of Product

United States

Preparation Methods

Cyclization of Trifluoroacetoacetate Esters with Hydrazines

A widely reported method involves reacting ethyl trifluoroacetoacetate (ETFAA) with methyl hydrazine under acidic conditions. This approach achieves high regioselectivity for the 3-trifluoromethyl-5-hydroxy isomer.

Reaction Conditions :

ComponentDetails
SubstrateEthyl trifluoroacetoacetate (ETFAA)
HydrazineMethyl hydrazine (aqueous)
SolventAcetic acid
Temperature80°C
Yield86.5% (96:4 isomer ratio)

This method is scalable and avoids costly catalysts, making it industrially viable.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving yields and reducing side products. For example, condensing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine under microwave conditions produces regioisomeric pyrazoles, which are separated via distillation.

Advantages :

  • Shorter reaction times (1–4 hours vs. conventional methods).

  • Enhanced purity due to rapid heating and quenching.

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 5 is introduced via nucleophilic substitution or reductive amination.

Bromination and Substitution

  • Bromination : Introduce a bromine atom at position 5 using N-bromosuccinimide (NBS) in dichloromethane.

  • Substitution : Replace bromide with hydroxymethyl using formaldehyde and sodium borohydride (NaBH₄) under reductive amination conditions.

Reaction Scheme :

  • Pyrazole → 5-Bromo-pyrazole :
    Pyrazole+NBSDCM, 0°C5-Bromo-pyrazole\text{Pyrazole} + \text{NBS} \xrightarrow{\text{DCM, 0°C}} \text{5-Bromo-pyrazole}

  • 5-Bromo-pyrazole → Target Compound :
    5-Bromo-pyrazole+HCHONaBH₄, MeOH[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol\text{5-Bromo-pyrazole} + \text{HCHO} \xrightarrow{\text{NaBH₄, MeOH}} \text{this compound}

Yield : ~70–80% (depending on purification efficiency).

Direct Hydroxymethylation

Formaldehyde reacts with the pyrazole under acidic or basic conditions to add the hydroxymethyl group. This method avoids pre-bromination but requires precise control of stoichiometry.

Conditions :

ParameterValue
CatalystAcetic acid or NaOH
Temperature50–100°C
SolventWater or ethanol
Yield60–75%

Optimization and Purification

Critical steps include:

Solvent Selection

  • Chlorinated Solvents : Dichloromethane and chloroform enhance electrophilicity during bromination.

  • Polar Aprotic Solvents : DMF or DMSO stabilize intermediates in substitution reactions.

Purification Techniques

MethodApplication
Column ChromatographySilica gel with CH₂Cl₂/EtOAc gradients
RecrystallizationEthanol or methanol
Reverse-Phase HPLCHigh-purity isolation (>99%)

Example Workflow :

  • Crude Mixture : Post-reaction mixture filtered to remove solids.

  • Column Chromatography : Elute with CH₂Cl₂ → 30:70 EtOAc/hexane.

  • Final Purity : >95% confirmed via HPLC.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclization + Bromination75–80>95High
Microwave-Assisted70–75>90Moderate
Direct Hydroxymethylation60–65>85Low

Key Observations :

  • Cyclization + Bromination offers the best balance of yield and scalability.

  • Microwave methods reduce reaction time but require specialized equipment.

  • Direct Hydroxymethylation is less efficient due to side reactions.

Critical Challenges and Solutions

ChallengeMitigation Strategy
Isomer SeparationDistillation (boiling point differences)
Trifluoromethyl StabilityUse DCM as solvent; avoid strong acids
Hydroxymethyl Group InstabilityProtect with Boc groups during synthesis

Mechanism of Action

The mechanism of action of [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Analogues from Literature

The synthesis of pyrazole derivatives in Molecules (2012) provides insights into structurally related compounds. For example:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a): Features a pyrazole core with amino and hydroxy groups, linked to a thiophene ring bearing cyano (-CN) and amino (-NH₂) substituents.
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b): Includes an ethyl carboxylate (-COOEt) group on the thiophene moiety .

Comparative Analysis

Compound Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight* Hypothesized Properties
Target Compound 1-Me, 4-Me, 3-CF₃, 5-CH₂OH -CF₃, -CH₂OH ~224.18 g/mol High lipophilicity, moderate solubility
7a 1-Pyrazolyl, 3-OH, 5-ketone-thiophene -CN, -NH₂, ketone ~320.30 g/mol Polar, potential H-bonding
7b 1-Pyrazolyl, 3-OH, 5-ester-thiophene -COOEt, -NH₂ ~367.40 g/mol Moderate solubility, hydrolytic instability

Notes:

  • The trifluoromethyl group in the target compound likely enhances metabolic resistance compared to 7a/7b, which contain hydrolytically sensitive cyano or ester groups.
  • The hydroxymethyl (-CH₂OH) group may improve water solubility relative to 7a/7b’s thiophene-linked substituents .

Functional Comparison with Triazole Fungicides

Tebuconazole: A Benchmark Triazole

Tebuconazole (CAS 107534–96–3), cited in the Congressional Record (2021), is a triazole fungicide with a chlorophenyl group and a triazolylmethyl moiety. It inhibits fungal ergosterol biosynthesis and is widely used in agriculture .

Key Differences

Property [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol Tebuconazole
Core Structure Pyrazole Triazole
Key Substituents -CF₃, -CH₂OH -Cl, triazolylmethyl
Hypothesized Mode of Action Unknown (potential disruption of fungal membranes) Ergosterol biosynthesis inhibition
Metabolic Stability High (due to -CF₃) Moderate (prone to oxidation)

Implications :

  • The -CF₃ group could enhance environmental persistence relative to Tebuconazole’s chlorophenyl group .

Physicochemical and Bioactivity Considerations

Hypothetical Data Table (Based on Structural Features)

Property Target Compound 7a/7b (Pyrazole-Thiophene) Tebuconazole (Triazole)
LogP (Lipophilicity) ~2.5 (high) ~1.8 (moderate) ~3.0 (high)
Water Solubility ~50 mg/L (moderate) ~20 mg/L (low) ~30 mg/L (low)
Thermal Stability High (aromatic + -CF₃) Moderate (ester/CN groups) High

Limitations : Direct experimental data for the target compound is sparse; comparisons are inferred from structural analogs .

Biological Activity

[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is a synthetic organic compound with a distinctive pyrazole structure, characterized by the presence of a trifluoromethyl group and hydroxymethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula : C₆H₇F₃N₂O
  • Molecular Weight : 180.13 g/mol
  • CAS Number : 656825-59-1
  • Solubility : Slightly soluble in water (1.1 g/L at 25 ºC)
  • Density : 1.43 g/cm³ at 20 ºC
  • Boiling Point : Approximately 228.3 ºC

The biological activity of this compound is primarily attributed to its structural features:

  • The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions in proteins and enzymes.
  • The hydroxymethyl group can participate in hydrogen bonding, potentially influencing the binding affinity to various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance:

  • Compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer .
CompoundCell LineIC₅₀ (μM)Mechanism
Compound 7dMDA-MB-2311.0Induces apoptosis
Compound 7hMDA-MB-23110.0Enhances caspase activity
Compound 10cHepG2-Antiproliferative

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects:

  • Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. For example, certain derivatives exhibited IC₅₀ values significantly lower than standard anti-inflammatory drugs like diclofenac .
CompoundCOX Inhibition (%)IC₅₀ (μg/mL)
Compound A62% (COX-2)54.65
Compound B71% (COX-2)-

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential for modification to enhance biological activity:

  • Trifluoromethyl Group : Enhances potency and selectivity in drug interactions.
  • Hydroxymethyl Substituent : Provides additional sites for interaction with biological targets.

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • A study synthesized a series of pyrazole compounds and assessed their anticancer effects on MDA-MB-231 cells, highlighting the apoptosis-inducing properties at low concentrations .
  • Another research effort explored the anti-inflammatory potential of similar compounds, demonstrating significant inhibition of COX enzymes and promising results compared to existing therapies .

Scientific Research Applications

Interaction Studies

Interaction studies employing techniques such as molecular docking and high-throughput screening are essential for evaluating how [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol interacts with biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications.

Drug Development

Given its unique structure, this compound could serve as a lead compound in drug development targeting specific receptors or enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure TypeUnique Features
1-Methyl-3-(trifluoromethyl)-1H-pyrazolePyrazoleLacks additional methyl substitution at position 4
4-Methyl-3-(trifluoromethyl)-1H-pyrazolePyrazoleDifferent methyl positioning
3-Amino-1H-pyrazoleAmino-substitutedContains an amino group instead of hydroxymethyl
5-HydroxymethylpyrazoleHydroxymethyl derivativeDirectly related to the target compound

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research has demonstrated the efficacy of similar pyrazole compounds in various therapeutic contexts. For example:

Antioxidant and Antimicrobial Studies

In a study focused on novel pyrazole derivatives, compounds exhibited promising antioxidant activity measured through DPPH inhibition assays. Additionally, antimicrobial evaluations revealed effectiveness against yeasts and dermatophytes, suggesting that modifications of pyrazole structures can lead to enhanced biological activity .

Q & A

Basic Research Questions

Q. How can the synthesis of [1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, stoichiometry) based on analogous pyrazole syntheses. For example, use controlled hydrazine additions (as in for P28E1 synthesis) and reflux in ethanol for cyclocondensation. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended, as demonstrated in . Monitor reaction progress using TLC and confirm purity via HPLC (>97% as per ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HRMS-EI : Confirm molecular weight (e.g., HRMS-EI in for a trifluoromethylpyrazole derivative).
  • NMR : Use 1^1H/13^{13}C NMR to identify methyl, trifluoromethyl, and hydroxyl proton environments.
  • FTIR : Detect hydroxyl (O-H stretch ~3200–3600 cm1^{-1}) and C-F stretches (~1100–1250 cm1^{-1}) ( ).
  • X-ray crystallography : Resolve crystal structure using SHELXL ( ) for unambiguous confirmation of regiochemistry.

Q. What challenges arise in achieving regioselectivity during its synthesis?

  • Methodological Answer : Regioselectivity in pyrazole formation depends on substituent electronic effects. Use steric directing groups (e.g., bulky trifluoromethyl) to favor 3,5-substitution. Monitor intermediates via 19^{19}F NMR to track trifluoromethyl positioning, as shown in for related pyrazole-carboxylic acids.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental structural data be resolved?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the compound’s geometry and compare with X-ray crystallographic data ( ). Discrepancies in bond angles/lengths may arise from crystal packing forces. Use SHELXPRO ( ) to refine crystallographic models and validate computational parameters.

Q. What strategies evaluate the compound’s bioactivity against specific biological targets?

  • Methodological Answer :

  • Insecticidal activity : Follow protocols in (e.g., Plutella xylostella bioassays at 24 h LC50_{50}).
  • Enzyme inhibition : Test against COX-2 or soluble epoxide hydrolase (sEH) using fluorometric assays, as in for pyrazole-urea derivatives.
  • Cellular uptake : Use fluorescence properties (if applicable) for tracking, as demonstrated for phenylpyrazole insecticides ( ).

Q. How can computational methods model its interactions with enzymes or receptors?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities to targets like c-MYC G-quadruplex DNA ( ). Validate with MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Use QSAR models to correlate trifluoromethyl positioning with activity ( ).

Q. What approaches analyze its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : TGA/DSC to determine decomposition points (mp data in ).
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS ( ).
  • Photostability : Expose to UV light (254 nm) and track changes via 1^1H NMR ( ).

Q. How can its potential as a ligand in coordination chemistry be assessed?

  • Methodological Answer : Synthesize metal complexes (e.g., Ir(III) for OLEDs as in ) by reacting with transition metal salts (e.g., IrCl3_3). Characterize via X-ray crystallography (SHELXL) and photoluminescence spectroscopy. Compare triplet energy levels (eV) with ancillary ligands (e.g., fppz in ).

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